SIRT5 inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIRT5 inhibitor 6 is a compound specifically designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. SIRT5 is known for its role in removing succinyl, malonyl, and glutaryl groups from lysine residues on proteins, thereby regulating various metabolic processes. Inhibition of SIRT5 has been shown to have potential therapeutic applications, particularly in cancer treatment and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SIRT5 inhibitor 6 typically involves the formation of a cyclic peptide structure. One common method includes the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by cyclization through side chain-to-side chain linkage. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The cyclization step can be optimized using high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Types of Reactions: SIRT5 inhibitor 6 primarily undergoes deacylation reactions, where it inhibits the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. These reactions are catalyzed by the NAD±dependent deacylase activity of SIRT5 .
Common Reagents and Conditions: The inhibition of SIRT5 by this compound typically occurs under physiological conditions, with the presence of NAD+ as a cofactor. The inhibitor binds to the active site of SIRT5, preventing the deacylation of lysine residues .
Major Products Formed: The primary outcome of SIRT5 inhibition is the accumulation of succinylated, malonylated, and glutarylated proteins, which can lead to altered metabolic processes and increased oxidative stress in cells .
Scientific Research Applications
SIRT5 inhibitor 6 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
SIRT5 inhibitor 6 exerts its effects by binding to the active site of SIRT5, thereby preventing the deacylation of lysine residues on target proteins. This inhibition leads to the accumulation of succinylated, malonylated, and glutarylated proteins, which can disrupt various metabolic pathways. The molecular targets of this compound include enzymes involved in the tricarboxylic acid cycle, fatty acid oxidation, and amino acid metabolism .
Comparison with Similar Compounds
SIRT5 inhibitor 6 is unique in its high selectivity and potency towards SIRT5 compared to other sirtuin family members. Similar compounds include:
SIRT5 inhibitor DK1-04: A dipeptide inhibitor that forms a covalent intermediate with NAD+.
SIRT5 inhibitor TW-37: A Bcl-2 inhibitor that also inhibits SIRT5 at low micromolar concentrations.
Compared to these inhibitors, this compound offers improved selectivity and stability, making it a valuable tool for studying SIRT5 function and developing therapeutic strategies .
Properties
Molecular Formula |
C21H28N6O4S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-[3-[[2-(benzylamino)-5-ethoxycarbonylpyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27) |
InChI Key |
CEAPZJWXJWNRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.